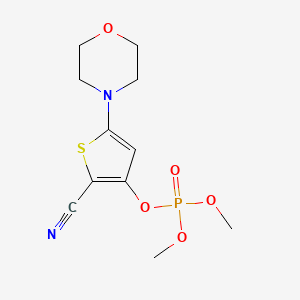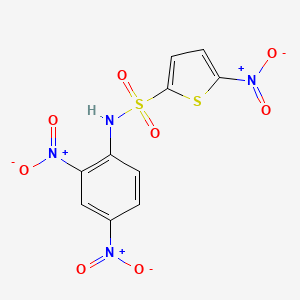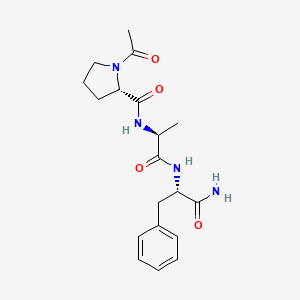
2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole is a chemical compound known for its unique structure and properties It features a bromine and nitro group attached to a phenyl ring, which is further connected to a dihydroimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-bromo-5-nitrobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the imidazole ring.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.
Major Products:
Reduction of the nitro group: yields 2-(3-Amino-5-bromophenyl)-4,5-dihydro-1H-imidazole.
Substitution of the bromine atom: can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- (3-Bromo-5-nitrophenyl)(morpholino)methanone
- (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone
Comparison: 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
61033-73-6 |
|---|---|
Formule moléculaire |
C9H8BrN3O2 |
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
2-(3-bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H8BrN3O2/c10-7-3-6(9-11-1-2-12-9)4-8(5-7)13(14)15/h3-5H,1-2H2,(H,11,12) |
Clé InChI |
KWOYKYWGJFYDIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

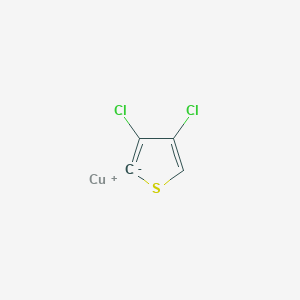
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
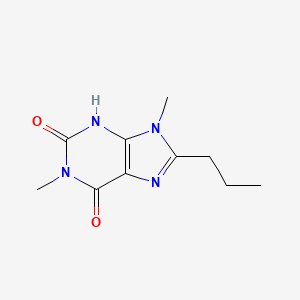
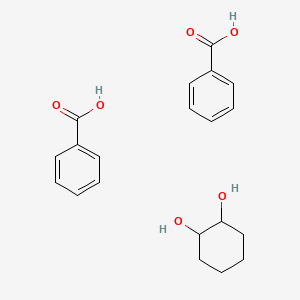
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
